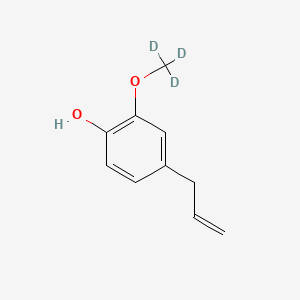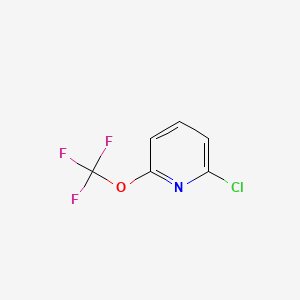![molecular formula C13H8Cl2N2O3 B568850 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride CAS No. 69414-55-7](/img/structure/B568850.png)
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride is an organic compound with the molecular formula C13H8Cl2N2O3. It is a derivative of benzoyl chloride and is characterized by the presence of a chloro and nitro group on the phenyl ring, as well as an amino group. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride typically involves the reaction of 4-chloro-2-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond. The reaction conditions usually involve heating the mixture to a specific temperature to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Hydrolysis: The compound can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted benzoyl derivatives.
Reduction Reactions: The major product is 2-[(4-Chloro-2-aminophenyl)amino]benzoyl Chloride.
Hydrolysis: The major product is 2-[(4-Chloro-2-nitrophenyl)amino]benzoic acid.
科学研究应用
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein labeling.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The chloro and nitro groups play a crucial role in its reactivity, with the nitro group being particularly important for its electron-withdrawing properties .
相似化合物的比较
Similar Compounds
- 2-[(4-Bromo-2-nitrophenyl)amino]benzoyl Chloride
- 2-[(4-Fluoro-2-nitrophenyl)amino]benzoyl Chloride
- 2-[(4-Methyl-2-nitrophenyl)amino]benzoyl Chloride
Uniqueness
2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride is unique due to the presence of the chloro group, which imparts specific reactivity and properties. The chloro group can participate in various substitution reactions, making the compound versatile for different synthetic applications. Additionally, the combination of chloro and nitro groups enhances its electron-withdrawing capability, influencing its reactivity and stability .
属性
IUPAC Name |
2-(4-chloro-2-nitroanilino)benzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-5-6-11(12(7-8)17(19)20)16-10-4-2-1-3-9(10)13(15)18/h1-7,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYDBBXMLHDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)


![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)
![3-(Ethylthio)-2-[[4-(5-fluoro-2-pyridinyl)phenyl]methyl]-7,8-dihydro-5,7,7-trimethyl-2H-imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(5H)-one](/img/structure/B568784.png)



![(3S,6S)-6-[4-[[(3S,6R)-6-[[(1S,3R)-5,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamoyloxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B568789.png)
